molecular formula C17H26N2O2 B12267324 N-tert-butyl-1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide

N-tert-butyl-1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B12267324
M. Wt: 290.4 g/mol
InChI Key: XQYCQZUVMSFROD-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring, a tert-butyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide typically involves a multi-step processThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

N-tert-butyl-1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and compounds with tert-butyl and methoxyphenyl groups. Examples include:

Uniqueness

N-tert-butyl-1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-tert-butyl-1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)18-16(20)14-8-9-19(12-14)11-13-6-5-7-15(10-13)21-4/h5-7,10,14H,8-9,11-12H2,1-4H3,(H,18,20)

InChI Key

XQYCQZUVMSFROD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2=CC(=CC=C2)OC

Origin of Product

United States

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